Boc-Cystamine-Poc
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Overview
Description
Boc-Cystamine-Poc: is a chemical compound that features a cystamine building block. It is primarily used as a reagent in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Boc-Cystamine-Poc, also known as compound H4, is a click chemistry reagent with a cystamine building block . It is primarily used in the field of biotechnology and molecular biology applications
Mode of Action
As a click chemistry reagent, it is likely involved in the formation of covalent bonds with its targets, leading to various biochemical changes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-Cystamine-Poc is synthesized through a series of chemical reactions involving the protection of cystamine with a tert-butyloxycarbonyl (Boc) group. The synthesis typically involves the following steps:
Protection of Cystamine: Cystamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-protected cystamine.
Formation of this compound: The Boc-protected cystamine is then reacted with propargyl chloroformate to introduce the propargyl group, resulting in the formation of this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: Boc-Cystamine-Poc undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in cystamine can be reduced to form thiol groups or oxidized to form disulfide bonds.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds.
Oxidizing Agents: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups to disulfides.
Click Chemistry Reagents: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions involving the propargyl group.
Major Products Formed:
Reduction Products: Thiol-containing compounds.
Oxidation Products: Disulfide-containing compounds.
Click Chemistry Products: Triazole-linked compounds formed through azide-alkyne cycloaddition.
Scientific Research Applications
Boc-Cystamine-Poc has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Mono-BOC-cystamine: A tert-butyloxycarbonyl derivative of cystamine used as a crosslinker in biotechnology and molecular biology applications.
Di-BOC-cystamine: Another Boc-protected cystamine derivative used in various chemical synthesis applications.
Uniqueness: Boc-Cystamine-Poc is unique due to its dual functionality, combining a cystamine building block with a propargyl group. This dual functionality allows it to participate in both disulfide exchange and click chemistry reactions, making it a versatile reagent for a wide range of scientific research applications .
Properties
IUPAC Name |
prop-2-ynyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S2/c1-5-8-18-11(16)14-6-9-20-21-10-7-15-12(17)19-13(2,3)4/h1H,6-10H2,2-4H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBADGDLZNRUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCNC(=O)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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